(2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate;nitrate

Catalog No.
S604273
CAS No.
13494-90-1
M.F
GaN3O9
M. Wt
255.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitra...

CAS Number

13494-90-1

Product Name

(2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate;nitrate

IUPAC Name

gallium;trinitrate

Molecular Formula

GaN3O9

Molecular Weight

255.74 g/mol

InChI

InChI=1S/Ga.3NO3/c;3*2-1(3)4/q+3;3*-1

InChI Key

CHPZKNULDCNCBW-UHFFFAOYSA-N

SMILES

[N+]1(=O)O[Ga](O1)O[N+](=O)[O-].[N+](=O)([O-])[O-]

Solubility

Very soluble (NTP, 1992)

Synonyms

gallium nitrate, gallium nitrate heptahydrate, gallium nitrate, 67Ga-labeled, Ganite, NSC 15200

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ga+3]

The compound (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate is a complex organic molecule characterized by its unique structural features, including a dioxazolidine ring and nitrate functional groups. This compound belongs to a class of nitrogen-containing heterocycles, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the dioxazolidine structure suggests potential interactions with biological targets due to its ability to form hydrogen bonds and participate in various

The chemical reactivity of (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate can be attributed to its functional groups. Notably, the nitrate moiety can undergo reduction reactions, while the dioxazolidine ring may participate in nucleophilic substitutions or hydrolysis under acidic or basic conditions. Additionally, the compound's oxo group may act as a site for further functionalization, allowing for the synthesis of derivatives with enhanced properties.

Compounds containing dioxazolidine structures have been investigated for their biological activity, including antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate may exhibit similar activities due to its structural features. The presence of nitrogen atoms in the ring structure can enhance its interaction with biological macromolecules such as proteins and nucleic acids, potentially leading to therapeutic effects.

The synthesis of (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Dioxazolidine Ring: Starting from appropriate aldehydes or ketones and nitrogen-containing compounds.
  • Nitration: Introducing the nitrate group through nitrating agents such as nitric acid or nitrogen oxides under controlled conditions.
  • Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

These methods can vary based on the availability of starting materials and desired purity levels.

The unique structure of (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate makes it a candidate for various applications:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Agricultural Chemicals: Possible application as a pesticide or herbicide.
  • Material Science: Investigated for use in polymers or other advanced materials due to its chemical stability.

Interaction studies involving (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate typically focus on its binding affinity with target proteins or enzymes. Techniques such as molecular docking simulations and surface plasmon resonance can provide insights into how this compound interacts at the molecular level. Understanding these interactions is crucial for evaluating its therapeutic potential and optimizing its efficacy.

Several compounds share structural similarities with (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate, including:

  • Dioxazole derivatives: Known for their antimicrobial properties.
  • Imidazole-based compounds: Often exhibit antifungal and anticancer activities.
  • Nitroaromatic compounds: Frequently studied for their explosive properties but also show biological activity.

Comparison Table

Compound NameStructural FeaturesBiological Activity
(2-Oxo-1,3,2,4-dioxazagalletidin)Dioxazolidine ring + NitrateAntimicrobial potential
Dioxazole derivativesFive-membered ring with nitrogenAntimicrobial
Imidazole-based compoundsFive-membered aromatic ringAntifungal/Anticancer
Nitroaromatic compoundsAromatic ring with nitro groupsExplosive/Biological activity

Uniqueness

The uniqueness of (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate lies in its specific combination of a dioxazolidine structure with dual nitrate groups. This configuration may offer distinct pathways for biological interaction compared to other similar compounds.

Physical Description

Gallium nitrate appears as white crystals. (NTP, 1992)

Hydrogen Bond Acceptor Count

9

Exact Mass

254.88903 g/mol

Monoisotopic Mass

254.88903 g/mol

Heavy Atom Count

13

Melting Point

230 °F (decomposes) (NTP, 1992)

UNII

Y2V2R4W9TQ

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Gallium nitrate does not currently have approved indications. It was previously used in the treatment of cancer-related hypercalcemia.

Pharmacology

Gallium nitrate exerts hypocalcemic effect by inhibiting calcium resorption from bone, possibly by stabilizing bone matrix, thereby reducing increased bone turnover. Gallium nitrate inhibits the growth of various lymphoma cell lines in vitro and exhibits antitumor activity in patients with lymphoma. The mechanism(s) of cytotoxicity is (are) only partly understood but appears to involve a two-step process: (1) targeting of gallium to cells, and (2) acting on multiple, specific intracellular processes. Gallium shares certain chemical properties with iron; therefore, it binds avidly to the iron transport protein transferrin. Transferrin-gallium complexes preferentially target cells that express transferrin receptors on their surface. Expression of transferrin receptors is particularly high on lymphoma cells. Cellular uptake of the gallium-transferrin complex leads to inhibition of cellular proliferation primarily via disruption of iron transport and homeostasis and blockade of ribonucleotide reductase. Recent studies have shown that cellular uptake of gallium leads to activation of caspases and induction of apoptosis. In phase II trials in patients with relapsed or refractory lymphoma, the antitumor activity of gallium nitrate is similar to, or better than, that of other commonly used chemotherapeutic agents.
Gallium Nitrate is a hydrated nitrate salt of the group IIIa element gallium with potential use in the treatment of malignancy-associated hypercalcemia. Gallium nitrate localizes preferentially to areas of bone resorption and remodeling and inhibits osteoclast-mediated resorption by enhancing hydroxyapatite crystallization and reduction of bone mineral solubility. This agent also increases calcium and phosphorous deposition into bone and may increase collagen synthesis. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

A high incidence of hypercalcemia is often observed in patients with non-small cell lung cancer, breast cancer, multiple myeloma, kidney cancer, and cancer of head and neck. Hypercalcemia of malignancy seems to result from an imbalance between the net resorption of bone and urinary excretion of calcium. Patients with extensive osteolytic bone metastases frequently develop hypercalcemia. Although _in vitro_ and animal studies have been performed to investigate the mechanism of action of gallium nitrate, the precise mechanism for inhibiting calcium resorption has not been determined. Gallium, the active component that exerts the physiological effects of gallium nitrate, may induce physicochemical changes in the bone matrix to promote hydroxyapatite crystallization and attenuate mineral dissolution. Gallium may also decrease acid secretion by osteoclasts and modulate the synthesis of osteocalcin, an osteoblast-specific bone matrix protein that triggers bone resorption. Osteoclast morphology or viability is not reported to be affected. Gallium nitrate may modulate inflammation. _In vitro_, it was shown to block the production of inflammatory cytokines, such as interleukin-1 (IL-1) beta, by macrophage-like cells. Gallium nitrate also dose-dependently inhibited matrix metalloproteinase activity promoted by tissue plasminogen activator (tPA).

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

13494-90-1

Absorption Distribution and Excretion

Gallium nitrate was infused at a daily dose of 200 mg/m2 for 5 (n=2) or 7 (n=10) consecutive days to 12 cancer patients. In most patients, mean steady-state plasma concentrations were reached after 18 to 24 hours of infusion. The average steady-state plasma levels of gallium observed among seven fully evaluable patients was between 1134 and 2399 ng/mL. In one patient who received daily infusion doses of 100, 150 and 200 mg/m2, the apparent steady-state levels of gallium did not increase proportionally with an increase in dose.
Gallium nitrate appears to be significantly excreted via the kidney. In phase I studies involving cancer patients who received a short-term intravenous infusion of single doses ranging from 300 to 900 mg/m2, about two-thirds of the administered dose was recovered in the urine in the first 24 hours post-dose.
In phase I studies involving cancer patients who received a short-term intravenous infusion of single doses ranging from 300 to 900 mg/m2, the mean volume of distribution of gallium was 1.27 L/kg.
In cancer patients who received a daily infusion of gallium nitrate at a dose of 200 mg/m2 for five to seven consecutive days, the average plasma clearance of gallium was 0.15 L/hr/kg (range: 0.12 to 0.20 L/hr/kg).

Metabolism Metabolites

Gallium nitrate is not metabolized either by the liver or the kidney.

Wikipedia

Gallium_nitrate

Biological Half Life

In phase I studies involving cancer patients who received a short-term intravenous infusion of single doses ranging from 300 to 900 mg/m2, a biphasic curve was observed. Gallium nitrate exhibited a mean initial (distribution phase) half-life of 1 to 1.5 hours and a terminal (elimination phase) half-lives of 25 to 30 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Nitric acid, gallium salt (3:1): ACTIVE

Dates

Modify: 2023-08-15

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